molecular formula C10H18O2 B14327354 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol CAS No. 110267-29-3

4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol

Cat. No.: B14327354
CAS No.: 110267-29-3
M. Wt: 170.25 g/mol
InChI Key: ARMJVYAHQVMQLN-UHFFFAOYSA-N
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Description

4-Methyl-1-(propan-2-yl)bicyclo[310]hexane-2-peroxol is a bicyclic organic compound with a unique structure that includes a peroxol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol typically involves the use of cyclopropene and cyclopropylaniline derivatives. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, which yields good results for a broad range of derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of photochemistry and catalysis used in laboratory synthesis can potentially be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The presence of the peroxol group makes it particularly reactive in oxidation reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic and iridium photoredox catalysts, blue LED irradiation, and various cyclopropene and cyclopropylaniline derivatives . The reaction conditions often involve mild temperatures and specific wavelengths of light to activate the catalysts.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. the reactions typically yield highly valuable bicyclic scaffolds with multiple stereocenters .

Scientific Research Applications

4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol involves its interaction with molecular targets through its peroxol group. This group is highly reactive and can participate in various chemical reactions, leading to the formation of stable products. The pathways involved often include oxidation and reduction reactions, facilitated by the compound’s unique structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct reactivity and potential applications in various fields. Its ability to participate in oxidation and reduction reactions makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

110267-29-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-hydroperoxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane

InChI

InChI=1S/C10H18O2/c1-6(2)10-5-8(10)7(3)4-9(10)12-11/h6-9,11H,4-5H2,1-3H3

InChI Key

ARMJVYAHQVMQLN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2(C1C2)C(C)C)OO

Origin of Product

United States

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